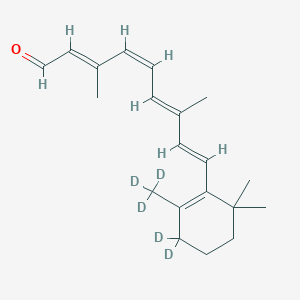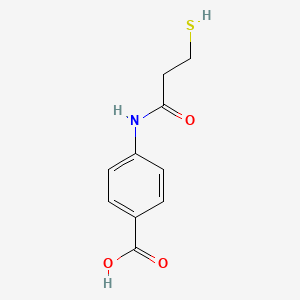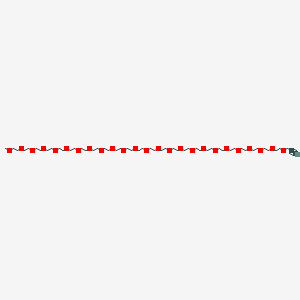
Apigenin 6,8-di-c-alpha-l-arabinopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apigenin 6,8-di-c-alpha-l-arabinopyranoside: is a natural C-glycosylflavone compound. It is a derivative of apigenin, a flavonoid commonly found in many plants. This compound is known for its potential biological activities and is used primarily in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 6,8-di-c-alpha-l-arabinopyranoside typically involves the glycosylation of apigenin. The process includes the use of arabinose donors and specific catalysts to achieve the desired glycosylation at the 6 and 8 positions of the apigenin molecule .
Industrial Production Methods: the production process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Apigenin 6,8-di-c-alpha-l-arabinopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various acylated or alkylated derivatives .
科学的研究の応用
Chemistry: In chemistry, Apigenin 6,8-di-c-alpha-l-arabinopyranoside is used as a model compound to study glycosylation reactions and the properties of C-glycosylflavones .
Biology: In biological research, this compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It is used in cell culture studies to investigate its effects on various cellular processes .
Medicine: In medical research, this compound is explored for its potential therapeutic applications, including its ability to modulate signaling pathways involved in inflammation and cancer .
Industry: While its industrial applications are limited, the compound’s potential biological activities make it a candidate for further research in the development of new pharmaceuticals and nutraceuticals .
作用機序
The mechanism of action of Apigenin 6,8-di-c-alpha-l-arabinopyranoside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
- Apigenin 6-c-alpha-l-arabinopyranosyl-8-c-beta-d-glucopyranoside (Isoschaftoside)
- Apigenin 6-c-beta-d-glucopyranosyl-8-c-alpha-l-arabinopyranoside (Schaftoside)
- Apigenin 6,8-di-c-beta-d-glucopyranoside (Vicenin-2)
- Luteolin 6-c-beta-d-glucopyranoside (Isoorientin)
- Luteolin 6-c-alpha-l-arabinopyranosyl-8-c-beta-d-glucopyranoside (Isocarlinoside)
Uniqueness: Apigenin 6,8-di-c-alpha-l-arabinopyranoside is unique due to its specific glycosylation pattern at the 6 and 8 positions of the apigenin molecule. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .
特性
分子式 |
C25H26O13 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17-,18-,21+,22+,24-,25-/m0/s1 |
InChIキー |
LDVNKZYMYPZDAI-LTZKYNCBSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
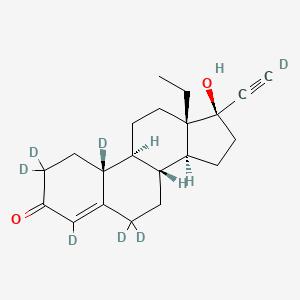
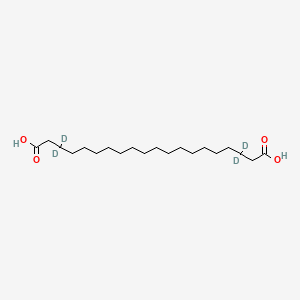
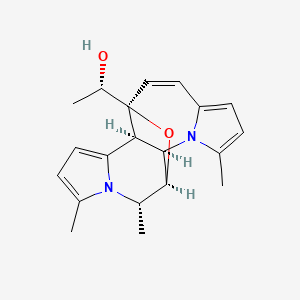
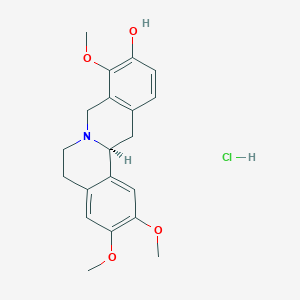
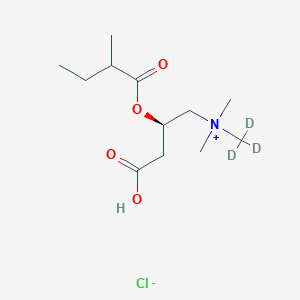
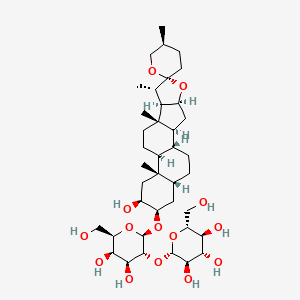
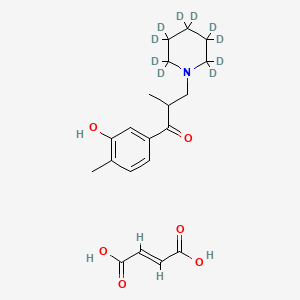
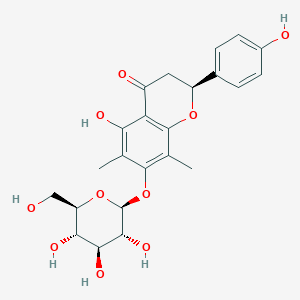
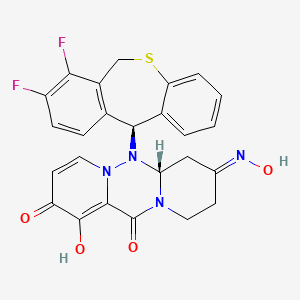
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
